1-(1-phenyl-1H-tetrazol-5-yl)-1H-benzimidazole
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Overview
Description
1-(1-Phenyl-1H-tetrazol-5-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and tetrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both benzimidazole and tetrazole moieties endows the compound with unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)-1H-benzimidazole typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.
Formation of Benzimidazole Ring: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of Tetrazole and Benzimidazole Rings: The final step involves the coupling of the tetrazole and benzimidazole rings, which can be achieved through various synthetic routes, including the use of coupling reagents and catalysts.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(1-Phenyl-1H-tetrazol-5-yl)-1H-benzimidazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-phenyl-1H-tetrazol-5-yl)-1H-benzimidazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: The compound is employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-tetrazol-5-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(1-phenyl-1H-tetrazol-5-yl)-1H-benzimidazole can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole: This compound lacks the benzimidazole ring and has different chemical and biological properties.
1H-Benzimidazole: This compound lacks the tetrazole ring and exhibits distinct chemical reactivity and biological activity.
The unique combination of the benzimidazole and tetrazole rings in this compound makes it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c1-2-6-11(7-3-1)20-14(16-17-18-20)19-10-15-12-8-4-5-9-13(12)19/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINONISIZVZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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